

Application Notes and Protocols for Culturing Fibroblasts in Medium 199

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblasts are a ubiquitous cell type in the connective tissue of animals and play a critical role in wound healing, tissue remodeling, and extracellular matrix (ECM) synthesis. Their in vitro culture is a fundamental technique in cell biology, tissue engineering, and drug development. Medium 199, a complex synthetic medium originally formulated for nutritional studies of chick embryo fibroblasts, can be used for the culture of various non-transformed cells.[1][2][3][4] This document provides detailed application notes and protocols for the successful culture of fibroblasts using Medium 199.

Medium 199 contains a wide array of defined components, including amino acids, vitamins, and minerals, but it lacks proteins, lipids, and growth factors.[1] Therefore, supplementation with serum, most commonly Fetal Bovine Serum (FBS), is essential for promoting fibroblast proliferation and maintaining a healthy phenotype in culture.

Data Presentation

The following tables summarize key quantitative data for fibroblast culture. It is important to note that optimal conditions can vary depending on the specific fibroblast cell line and experimental goals. The data presented here are general guidelines and may require optimization for your specific application.



Table 1: Recommended Seeding Densities and Expected Cell Yields

Culture Vessel	Surface Area (cm²)	Recommended Seeding Density (cells/cm²)	Expected Cell Yield at Confluency (approx. cells/cm²)
T-25 Flask	25	5,000 - 10,000	1.0 - 1.5 x 10 ⁵
T-75 Flask	75	5,000 - 10,000	1.0 - 1.5 x 10 ⁵
T-175 Flask	175	5,000 - 10,000	1.0 - 1.5 x 10 ⁵
6-well Plate	9.6	5,000 - 10,000	1.0 - 1.5 x 10 ⁵
12-well Plate	3.5	5,000 - 10,000	1.0 - 1.5 x 10 ⁵
24-well Plate	1.9	5,000 - 10,000	1.0 - 1.5 x 10 ⁵

Note: Seeding densities may need to be optimized. A lower seeding density is suitable for routine subculturing, while a higher density can be used for more rapid expansion.[5]

Table 2: Key Culture Parameters



Parameter	Recommended Value	Notes
Medium	Medium 199 with Earle's Salts	Requires a CO ₂ incubator to maintain pH.
Serum Concentration	10-20% Fetal Bovine Serum (FBS)	The optimal concentration should be determined empirically for each cell line.[6]
Supplements	2 mM L-glutamine, 1% Penicillin-Streptomycin	L-glutamine is an essential amino acid that is unstable in liquid media and should be added fresh.[7]
Incubation Conditions	37°C, 5% CO2 in a humidified incubator	Medium 199 with Earle's salts is buffered by a bicarbonate system that requires a CO ₂ atmosphere.[1]
Subculture Confluency	80-90%	Passaging cells before they reach 100% confluency helps maintain their proliferative capacity.[8]
Population Doubling Time	24-72 hours	Varies significantly depending on the fibroblast source, passage number, and culture conditions.

Experimental ProtocolsPreparation of Complete Culture Medium

Materials:

- · Medium 199 with Earle's Salts
- Fetal Bovine Serum (FBS), heat-inactivated
- L-glutamine solution (200 mM)



- Penicillin-Streptomycin solution (100X)
- Sterile bottles and pipettes

Protocol:

- Aseptically add 50 mL of heat-inactivated FBS to a 500 mL bottle of Medium 199 for a final concentration of 10%. For a 20% concentration, add 125 mL of FBS to 500 mL of medium.
- Add 5 mL of 200 mM L-glutamine for a final concentration of 2 mM.
- Add 5 mL of 100X Penicillin-Streptomycin solution for a final concentration of 1X (100 U/mL penicillin and 100 μg/mL streptomycin).
- · Mix the complete medium gently by swirling.
- Store the complete medium at 2-8°C, protected from light. Use within 2-4 weeks.

Thawing of Cryopreserved Fibroblasts

Materials:

- Complete culture medium (pre-warmed to 37°C)
- Cryovial of fibroblasts from liquid nitrogen storage
- 70% ethanol
- Sterile centrifuge tubes
- T-75 culture flask
- Water bath at 37°C

Protocol:

Equilibrate a T-75 flask with 15 mL of pre-warmed complete culture medium in a 37°C, 5%
 CO₂ incubator.



- Retrieve the cryovial of fibroblasts from liquid nitrogen storage.
- Quickly thaw the vial by partially immersing it in a 37°C water bath. Do not submerge the cap.
- Once only a small ice crystal remains, remove the vial from the water bath and wipe it with 70% ethanol.
- Aseptically transfer the contents of the vial to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
- Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
- Transfer the cell suspension to the prepared T-75 flask.
- Gently rock the flask to ensure an even distribution of cells.
- Place the flask in a 37°C, 5% CO2 incubator.
- Change the medium after 24 hours to remove any residual cryoprotectant.

Subculturing (Passaging) Fibroblasts

Materials:

- Complete culture medium (pre-warmed to 37°C)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution (0.25% or 0.05%)
- Sterile centrifuge tubes
- New culture flasks



· Hemocytometer or automated cell counter

Protocol:

- Examine the fibroblast culture under a microscope to confirm it has reached 80-90% confluency.
- Aspirate the spent culture medium from the flask.
- Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
- Add enough Trypsin-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).
- Incubate the flask at 37°C for 2-5 minutes. Observe the cells under a microscope; they should become rounded and detach from the surface. Gently tap the side of the flask to dislodge the cells.
- Once the cells are detached, add 4-5 mL of pre-warmed complete culture medium to the flask to inactivate the trypsin.
- Transfer the cell suspension to a sterile 15 mL centrifuge tube.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete culture medium (e.g., 5-10 mL).
- Perform a cell count using a hemocytometer or an automated cell counter.
- Seed new culture flasks with the desired number of cells according to the recommended seeding densities in Table 1.
- Add the appropriate volume of pre-warmed complete culture medium to the new flasks.
- Place the flasks in a 37°C, 5% CO2 incubator.
- Change the medium every 2-3 days.



Cryopreservation of Fibroblasts

Materials:

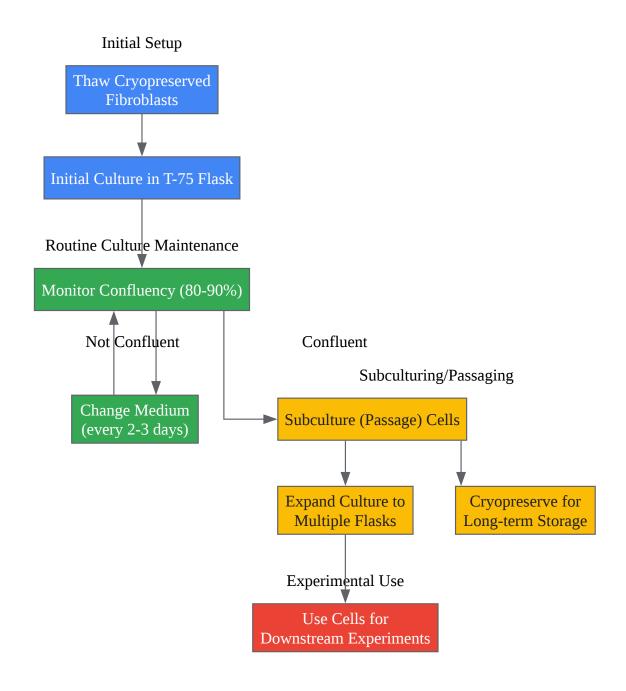
- Complete culture medium
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile cryovials
- · Controlled-rate freezing container

Protocol:

- Prepare the cryopreservation medium: 90% FBS and 10% DMSO. Keep the medium on ice.
- Follow steps 1-9 of the subculturing protocol to obtain a cell pellet.
- Resuspend the cell pellet in the ice-cold cryopreservation medium to a final concentration of $1-5 \times 10^6$ cells/mL.
- Aliquot 1 mL of the cell suspension into each sterile cryovial.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at
 -80°C for at least 24 hours. This ensures a cooling rate of approximately -1°C per minute.
- Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Mandatory Visualization

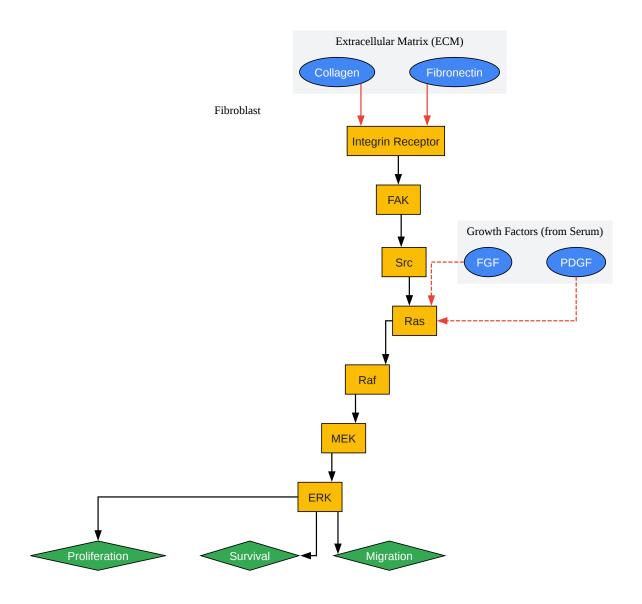




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Caption: Experimental workflow for culturing fibroblasts.





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Caption: Simplified fibroblast signaling pathway.



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